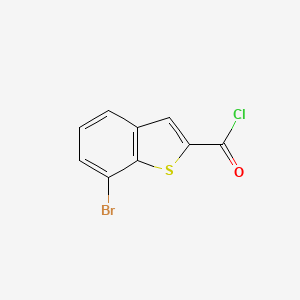
2',6'-Dibromo-4'-fluorophenacyl bromide
Overview
Description
2,6'-Dibromo-4'-fluorophenacyl bromide (DFBP) is a brominated fluorinated phenacyl compound that has been used in a variety of scientific research applications. It is a versatile reagent that has been used in a variety of synthetic organic chemistry reactions, as well as being used as a research tool in biochemical and physiological studies.
Scientific Research Applications
2',6'-Dibromo-4'-fluorophenacyl bromide has been used in a variety of scientific research applications, including synthetic organic chemistry, drug discovery, and biochemical and physiological studies. In synthetic organic chemistry, 2',6'-Dibromo-4'-fluorophenacyl bromide has been used as a reagent to synthesize a variety of compounds, including amides, esters, and other organic compounds. In drug discovery, 2',6'-Dibromo-4'-fluorophenacyl bromide has been used as a tool to investigate the effects of various drugs on the body. In biochemical and physiological studies, 2',6'-Dibromo-4'-fluorophenacyl bromide has been used to investigate the mechanisms of action of various compounds, as well as to determine the effects of these compounds on the body.
Mechanism Of Action
2',6'-Dibromo-4'-fluorophenacyl bromide is a brominated fluorinated phenacyl compound that acts as an electrophile in organic chemistry reactions. This means that it can react with nucleophiles, such as amines, to form covalent bonds. In biochemical and physiological studies, 2',6'-Dibromo-4'-fluorophenacyl bromide can act as an inhibitor of enzymes, as well as binding to specific receptors in the body.
Biochemical And Physiological Effects
2',6'-Dibromo-4'-fluorophenacyl bromide has been shown to have a variety of effects on the body, including acting as an inhibitor of enzymes, binding to specific receptors, and altering the activity of certain proteins. In addition, 2',6'-Dibromo-4'-fluorophenacyl bromide has been shown to have an effect on the metabolism and transport of certain compounds in the body.
Advantages And Limitations For Lab Experiments
2',6'-Dibromo-4'-fluorophenacyl bromide has a number of advantages for use in laboratory experiments, including its low cost, ease of synthesis, and versatility. However, it also has a few limitations, such as its potential to cause skin and eye irritation, as well as its potential to be toxic in high concentrations.
Future Directions
The potential future directions for research involving 2',6'-Dibromo-4'-fluorophenacyl bromide include further investigations into its biochemical and physiological effects, as well as its potential to be used in drug discovery. Additionally, further research into its mechanism of action and its potential to be used as a reagent in organic synthesis reactions could be beneficial. Finally, further research into its potential uses in imaging techniques, such as MRI and PET scans, could also be beneficial.
properties
IUPAC Name |
2-bromo-1-(2,6-dibromo-4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br3FO/c9-3-7(13)8-5(10)1-4(12)2-6(8)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEGAOIWRCUCJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C(=O)CBr)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br3FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',6'-Dibromo-4'-fluorophenacyl bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















